4-(2-Hydroxyethoxy)phenol

Vue d'ensemble

Description

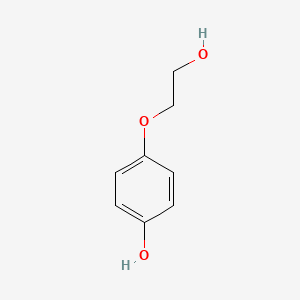

4-(2-Hydroxyethoxy)phenol is an organic compound with the molecular formula C8H10O3. It is characterized by the presence of a phenol group substituted with a hydroxyethoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)phenol typically involves the reaction of catechol with ethylene glycol. One common method uses praseodymium-loaded SAPO molecular sieves as a catalyst . The reaction conditions generally include moderate temperatures and controlled pH levels to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Hydroxyethoxy)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives. These products have significant applications in the synthesis of biologically active materials and polymers .

Applications De Recherche Scientifique

Pharmaceutical Applications

4-(2-Hydroxyethoxy)phenol has been investigated for its potential use in drug formulation and as an active pharmaceutical ingredient (API). Its antioxidant properties are particularly noteworthy.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant activity, which can protect cells from oxidative stress. For instance, studies have shown that derivatives of this compound can scavenge reactive oxygen species (ROS), making them valuable in formulations aimed at preventing oxidative damage in biological systems .

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. For example, one study highlighted the compound's ability to induce cell death in human submandibular gland carcinoma cells, suggesting potential applications in cancer therapy .

Material Science Applications

The compound is also utilized in material science, particularly as a photoinitiator in polymer chemistry.

Photoinitiator for Polymerization

This compound is employed as a photoinitiator in the synthesis of various polymers. It facilitates the polymerization process when exposed to ultraviolet (UV) light, leading to the formation of cross-linked networks essential for applications such as coatings and adhesives. For instance, it has been used to synthesize polyacrylamide-grafted chitosan nanoparticles, which are explored for their flocculation performance in wastewater treatment .

Case Study 1: Antioxidant Properties

A study conducted by Fujisawa et al. investigated the antioxidant and prooxidant actions of eugenol-related compounds, including this compound. The findings revealed that these compounds effectively scavenged ROS and exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating their potential utility in therapeutic applications .

Case Study 2: Photopolymerization Techniques

In another experimental study, researchers explored the use of this compound as a photoinitiator for synthesizing hydrogels intended for biomedical applications. The results indicated that the hydrogel exhibited favorable mechanical properties and biocompatibility, making it suitable for tissue engineering and regenerative medicine .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-(2-Hydroxyethoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the hydroxyethoxy group enhances the compound’s solubility and reactivity, facilitating its participation in biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Hydroxyethoxy)phenol: Similar in structure but differs in the position of the hydroxyethoxy group.

4-Hydroxyphenol: Lacks the hydroxyethoxy group, resulting in different chemical properties and reactivity.

4-Methoxyphenol: Contains a methoxy group instead of a hydroxyethoxy group, leading to variations in its applications and reactivity.

Uniqueness

4-(2-Hydroxyethoxy)phenol is unique due to the presence of both a phenolic hydroxyl group and a hydroxyethoxy group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various scientific and industrial applications .

Activité Biologique

4-(2-Hydroxyethoxy)phenol, also known as This compound or C8H10O3 , is a compound that has garnered attention in various fields of research due to its biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H10O3

- Molecular Weight : 154.16 g/mol

- CAS Number : 1948-33-0

Structure

The structure of this compound features a phenolic core with a hydroxyethoxy substituent, which contributes to its biological properties.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been demonstrated in several studies.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. For instance, it has been shown to activate the Nrf2 pathway, which plays a vital role in cellular defense against oxidative stress. This activation can lead to the upregulation of various antioxidant enzymes, thereby protecting neuronal cells from damage .

Anti-inflammatory Activity

In addition to its antioxidant properties, this compound demonstrates anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of this compound. It has shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications .

The biological activities of this compound can be attributed to several mechanisms:

- Nrf2 Activation : The compound activates the Nrf2 signaling pathway, leading to increased expression of antioxidant genes.

- Inhibition of NF-kB : It may inhibit the NF-kB signaling pathway, which is involved in inflammatory responses.

- Scavenging Free Radicals : The phenolic structure allows it to donate electrons and neutralize free radicals effectively.

Study on Neuroprotection

A study conducted by Sukumari-Ramesh et al. (2016) demonstrated that compounds activating the Nrf2 pathway could attenuate neurological injuries following cerebral hemorrhage in mice models. While this study primarily focused on tert-butylhydroquinone, it highlights the relevance of similar compounds like this compound in neuroprotection .

In Vitro Studies on Antioxidant Activity

In vitro assays have shown that this compound significantly reduces oxidative stress markers in cultured cells exposed to harmful agents. These findings suggest its potential use as a therapeutic agent in conditions characterized by oxidative damage .

Propriétés

IUPAC Name |

4-(2-hydroxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKWXRUINJHOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431431 | |

| Record name | 4-(2-hydroxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13427-53-7 | |

| Record name | 4-(2-hydroxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal structure of 4-(2-Hydroxyethoxy)phenol?

A1: The crystal structure of this compound reveals a unique characteristic: its asymmetric unit contains four distinct molecules. These molecules differ in the spatial arrangement of their hydroxyethyl groups, specifically the O—C—C—O torsion angles []. This variation highlights the conformational flexibility of the molecule. Furthermore, the crystal structure exhibits two types of strong hydrogen bonds: one between alcohol groups (O—H to O) and another between an alcohol O—H and an ether O atom []. These interactions contribute significantly to the stability of the crystal lattice.

Q2: Has this compound been found in nature, and if so, from what sources?

A2: Yes, this compound has been isolated from the fermentation culture of the Gram-negative bacterium Burkholderia cenocepacia []. This discovery marks the first reported instance of this compound being found in a natural source [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.